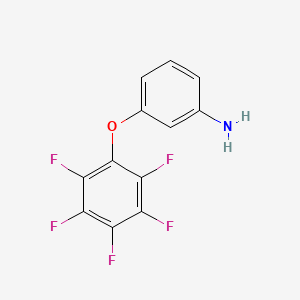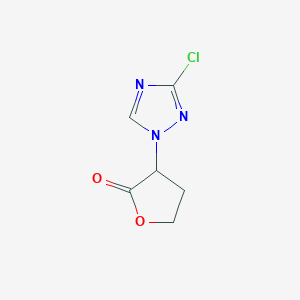
3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one is a synthetic organic compound that features a triazole ring and a dihydrofuranone moiety. Compounds containing triazole rings are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the dihydrofuranone moiety: This step may involve a nucleophilic substitution reaction where the triazole ring is reacted with a suitable dihydrofuranone precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydrofuranone moiety.
Reduction: Reduction reactions could potentially modify the triazole ring or the dihydrofuranone moiety.
Substitution: The chlorine atom on the triazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the dihydrofuranone, while substitution could result in various derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with triazole rings are often explored for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, this compound could be investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry
Industrially, it might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit key enzymes or disrupt cell membranes. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-(3-chloro-1H-1,2,4-triazol-1-yl)tetrahydrofuran-2(3H)-one: Contains a tetrahydrofuran ring instead of a dihydrofuranone, which could influence its chemical properties.
Uniqueness
The presence of the chlorine atom on the triazole ring in 3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one may confer unique reactivity and biological activity compared to similar compounds. This could make it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c7-6-8-3-10(9-6)4-1-2-12-5(4)11/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSYIPLWKSPFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N2C=NC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
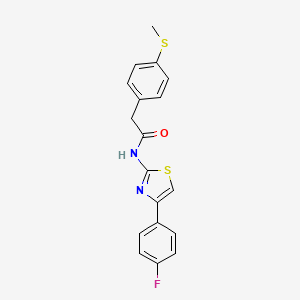
![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2507650.png)
![1-{[(tert-butoxy)carbonyl]amino}isoquinoline-6-carboxylic acid](/img/structure/B2507651.png)
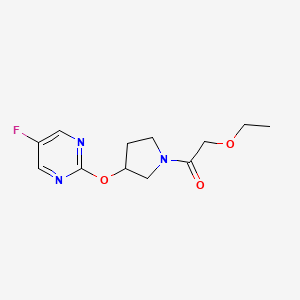
![[5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride](/img/structure/B2507654.png)
![3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride](/img/structure/B2507655.png)
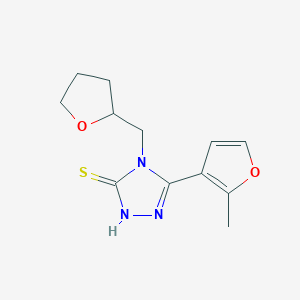
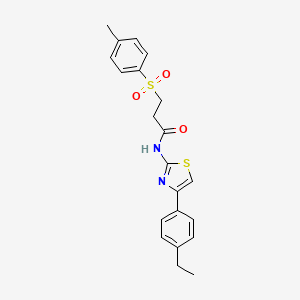
![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2507661.png)
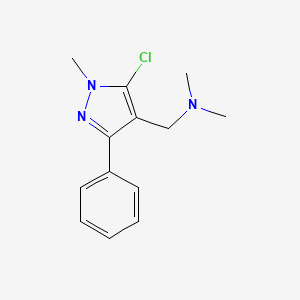

![4-Ethyl-6-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2507665.png)

